S-Adenosyl-L-methionine Disulfate Tosylate
S-Adenosyl-L-methionine Disulfate Tosylate
S-Adenosyl-L-Methionine Disulfate P-Toluene-Sulfonate is the disulfate salt of the stable p-toluene-sulfonate complex of s-adenosyl-L-methionine (SAMe) with chemopreventive activity. SAMe disulfate p-toluene-sulfonate undergoes hydrolytic conversion to its active compound SAMe within cells. Although the mechanism of action is largely unknown, SAMe attenuates experimental liver damage and prevents experimental hepatocarcinogenesis. In addition, SAMe may reduce mitochondrial cytochrome C release, caspase 3 activation, and poly(ADP-ribose) polymerase cleavage, and attenuate okadaic acid-mediated hepatocyte apoptosis in a dose-dependent manner. SAMe is an essential compound in cellular transmethylation reactions and a precursor of polyamine and glutathione synthesis in the liver; SAMe deficiency is associated with chronic liver disease-associated decreases in the activity of methionine adenosyltransferase 1A (MAT1A), the enzyme that catalyzes the production of SAMe as the first step in methionine catabolism.
Physiologic methyl radical donor involved in enzymatic transmethylation reactions and present in all living organisms. It possesses anti-inflammatory activity and has been used in treatment of chronic liver disease. (From Merck, 11th ed)
See also: Ademetionine (has active moiety).
Physiologic methyl radical donor involved in enzymatic transmethylation reactions and present in all living organisms. It possesses anti-inflammatory activity and has been used in treatment of chronic liver disease. (From Merck, 11th ed)
See also: Ademetionine (has active moiety).
Brand Name:
Vulcanchem
CAS No.:
97540-22-2
VCID:
VC0033497
InChI:
InChI=1S/C15H22N6O5S.C7H8O3S.2H2O4S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;1-6-2-4-7(5-3-6)11(8,9)10;2*1-5(2,3)4/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25);2-5H,1H3,(H,8,9,10);2*(H2,1,2,3,4)/t7-,8+,10+,11+,14+,27?;;;/m0.../s1
SMILES:
CC1=CC=C(C=C1)S(=O)(=O)O.C[S+](CCC(C(=O)[O-])N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.OS(=O)(=O)O.OS(=O)(=O)O
Molecular Formula:
C22H34N6O16S4
Molecular Weight:
766.8 g/mol
S-Adenosyl-L-methionine Disulfate Tosylate
CAS No.: 97540-22-2
Cat. No.: VC0033497
Molecular Formula: C22H34N6O16S4
Molecular Weight: 766.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | S-Adenosyl-L-Methionine Disulfate P-Toluene-Sulfonate is the disulfate salt of the stable p-toluene-sulfonate complex of s-adenosyl-L-methionine (SAMe) with chemopreventive activity. SAMe disulfate p-toluene-sulfonate undergoes hydrolytic conversion to its active compound SAMe within cells. Although the mechanism of action is largely unknown, SAMe attenuates experimental liver damage and prevents experimental hepatocarcinogenesis. In addition, SAMe may reduce mitochondrial cytochrome C release, caspase 3 activation, and poly(ADP-ribose) polymerase cleavage, and attenuate okadaic acid-mediated hepatocyte apoptosis in a dose-dependent manner. SAMe is an essential compound in cellular transmethylation reactions and a precursor of polyamine and glutathione synthesis in the liver; SAMe deficiency is associated with chronic liver disease-associated decreases in the activity of methionine adenosyltransferase 1A (MAT1A), the enzyme that catalyzes the production of SAMe as the first step in methionine catabolism. Physiologic methyl radical donor involved in enzymatic transmethylation reactions and present in all living organisms. It possesses anti-inflammatory activity and has been used in treatment of chronic liver disease. (From Merck, 11th ed) See also: Ademetionine (has active moiety). |
|---|---|
| CAS No. | 97540-22-2 |
| Molecular Formula | C22H34N6O16S4 |
| Molecular Weight | 766.8 g/mol |
| IUPAC Name | (2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]butanoate;4-methylbenzenesulfonic acid;sulfuric acid |
| Standard InChI | InChI=1S/C15H22N6O5S.C7H8O3S.2H2O4S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;1-6-2-4-7(5-3-6)11(8,9)10;2*1-5(2,3)4/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25);2-5H,1H3,(H,8,9,10);2*(H2,1,2,3,4)/t7-,8+,10+,11+,14+,27?;;;/m0.../s1 |
| Standard InChI Key | XDCFCHNAIMYBAZ-XQVUROGGSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.C[S+](CC[C@@H](C(=O)[O-])N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O.OS(=O)(=O)O.OS(=O)(=O)O |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.C[S+](CCC(C(=O)[O-])N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.OS(=O)(=O)O.OS(=O)(=O)O |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.C[S+](CCC(C(=O)[O-])N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.OS(=O)(=O)O.OS(=O)(=O)O |
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